4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of naphthoxazole derivatives. These compounds are known for their diverse biological and photophysical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide typically involves the coupling of naphthols and amines. One practical method uses TEMPO as the oxygen source, which allows for outstanding functional group tolerance . The reaction conditions often involve the use of chlorobenzene at elevated temperatures (130-135°C) and the presence of catalysts such as PCl3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization in ethyl alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: Using reagents like TEMPO.
Reduction: Often involves sodium dithionate in water at pH 8-9.
Substitution: Commonly involves diazonium salts and coupling reactions.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen sources.
Reduction: Sodium dithionate, water, pH control.
Substitution: Diazonium salts, chlorobenzene, elevated temperatures.
Major Products
The major products formed from these reactions include various naphthoxazole derivatives, which exhibit significant biological and photophysical properties .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit protein tyrosine phosphatase-1B (PTB-1B), which plays a role in regulating insulin signaling and glucose metabolism . This inhibition can lead to antidiabetic effects, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-d]oxazoles: Similar in structure and exhibit comparable biological activities.
Benzoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Imidazole derivatives: Exhibit a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
4-Fluoro-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide stands out due to its unique combination of a naphthoxazole core with a fluorinated benzamide group. This structure imparts distinct photophysical properties and enhances its bioactivity, making it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C24H15FN2O2 |
---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C24H15FN2O2/c25-18-10-5-16(6-11-18)23(28)26-19-12-7-17(8-13-19)24-27-22-20-4-2-1-3-15(20)9-14-21(22)29-24/h1-14H,(H,26,28) |
InChI-Schlüssel |
IPORIYMRYQMSKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.